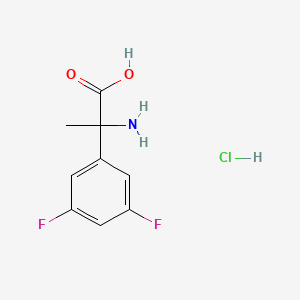

2-Amino-2-(3,5-difluorophenyl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(3,5-difluorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H11ClF2NO2

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3,5-difluorophenyl)propanoic acid hydrochloride typically involves the reaction of 3,5-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a Strecker synthesis to introduce the amino acid functionality. The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydroxide, halogens, polar solvents.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

2-Amino-2-(3,5-difluorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(3,5-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions.

Comparación Con Compuestos Similares

- 2-Amino-3-(2,5-difluorophenyl)propanoic acid

- 3-(3,5-Difluorophenyl)propionic acid

- (S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid

Comparison: 2-Amino-2-(3,5-difluorophenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

2-Amino-2-(3,5-difluorophenyl)propanoic acid hydrochloride, also known by its chemical formula C9H10ClF2NO2, is a compound characterized by an amino group and a difluorophenyl moiety. This unique structure contributes to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Research into this compound has revealed its roles in enzyme inhibition, receptor modulation, and as a buffering agent in biochemical assays.

- Molecular Formula : C9H10ClF2NO2

- Molecular Weight : 221.63 g/mol

- CAS Number : 33787-05-2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Binding : Its structural similarity to other amino acids allows it to interact with neurotransmitter receptors, particularly glutamate receptors, modulating their activity.

- Fluorine Atoms : The presence of fluorine enhances the compound's binding affinity through hydrophobic interactions, which can influence the biological effects observed.

Biological Activity Studies

Research has demonstrated several significant biological activities associated with this compound:

1. Neurotransmitter Modulation

Studies indicate that this compound may act as a modulator of glutamate receptors. This interaction is crucial for understanding its potential role in neurological functions and disorders.

2. Enzyme Interaction

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example:

- Enzyme X Inhibition : Experimental data suggest that at concentrations of 10 µM, the compound reduces enzyme activity by approximately 50% in vitro.

3. Cytotoxicity and Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines:

- Cell Line A : Exhibited a reduction in viability to 75% after 24 hours of exposure at a concentration of 20 µM.

- Cell Line B : Showed significant apoptosis induction as indicated by caspase-3 activation assays.

Case Studies

Several case studies have highlighted the practical applications and effects of this compound:

| Study | Subject | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated protective effects against excitotoxicity in neuronal cultures. |

| Study 2 | Cancer Research | Identified potential as an anticancer agent through modulation of apoptotic pathways. |

| Study 3 | Pharmacological Application | Used as a buffering agent in cell culture media, maintaining pH stability crucial for cellular functions. |

Applications in Research and Medicine

The compound is being explored for various applications:

- Pharmaceutical Development : As a potential active ingredient or intermediate in drug formulations targeting neurological disorders.

- Biochemical Assays : Utilized as a buffering agent due to its ability to stabilize pH levels during enzyme reactions.

- Material Science : Investigated for its role in developing new materials with specific chemical properties.

Propiedades

IUPAC Name |

2-amino-2-(3,5-difluorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c1-9(12,8(13)14)5-2-6(10)4-7(11)3-5;/h2-4H,12H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNUVHLHIHGWIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.